2-((2-(2-methoxyphenoxy)ethyl)thio)-4-methyl-1H-benzo[d]imidazole hydrochloride
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Overview
Description
2-((2-(2-methoxyphenoxy)ethyl)thio)-4-methyl-1H-benzo[d]imidazole hydrochloride is a synthetic compound belonging to the benzimidazole class Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-(2-methoxyphenoxy)ethyl)thio)-4-methyl-1H-benzo[d]imidazole hydrochloride typically involves the following steps:
Formation of the benzimidazole core: This can be achieved through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the thioether linkage: The benzimidazole core is then reacted with 2-(2-methoxyphenoxy)ethyl chloride in the presence of a base such as potassium carbonate to form the thioether linkage.
Hydrochloride salt formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((2-(2-methoxyphenoxy)ethyl)thio)-4-methyl-1H-benzo[d]imidazole hydrochloride can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Various nucleophiles like amines, thiols, or halides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Corresponding substituted products depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anticancer, antiviral, and antimicrobial activities.
Industry: Utilized in the development of new materials or as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-((2-(2-methoxyphenoxy)ethyl)thio)-4-methyl-1H-benzo[d]imidazole hydrochloride involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and molecular interactions would depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 2-((2-(2-methoxyphenoxy)ethyl)thio)-1H-benzo[d]imidazole
- 2-((2-(2-methoxyphenoxy)ethyl)thio)-4-chloro-1H-benzo[d]imidazole
- 2-((2-(2-methoxyphenoxy)ethyl)thio)-5-methyl-1H-benzo[d]imidazole
Uniqueness
2-((2-(2-methoxyphenoxy)ethyl)thio)-4-methyl-1H-benzo[d]imidazole hydrochloride is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the methoxyphenoxyethyl group and the thioether linkage can impart distinct properties compared to other benzimidazole derivatives.
Properties
IUPAC Name |
2-[2-(2-methoxyphenoxy)ethylsulfanyl]-4-methyl-1H-benzimidazole;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S.ClH/c1-12-6-5-7-13-16(12)19-17(18-13)22-11-10-21-15-9-4-3-8-14(15)20-2;/h3-9H,10-11H2,1-2H3,(H,18,19);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDMKGCJRUFDSQF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)NC(=N2)SCCOC3=CC=CC=C3OC.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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